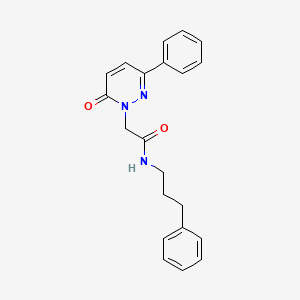

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known by its chemical name, OPAQ.

Scientific Research Applications

Metabolic Studies

Acetaminophen, a widely recognized analgesic, has been subject to extensive metabolic studies. High-resolution anion-exchange separation techniques have revealed a spectrum of metabolites in human samples, including conjugated forms like glucuronide and sulfate conjugates, highlighting the drug's complex metabolic pathways. This research sheds light on the intricate processes of drug metabolism in the human body, contributing to a deeper understanding of pharmacokinetics (Mrochek et al., 1974).

Hepatotoxicity Insights

Research has shown a potential link between recommended doses of acetaminophen and mild hepatitis, particularly in individuals with a constitutionally enhanced cytochrome P450 system activity. This suggests a genetic predisposition to drug-induced liver injury, emphasizing the importance of personalized medicine in ensuring drug safety (Grieco et al., 2008).

Cellular Impact and Toxicity

Studies on the mechanisms of acetaminophen-induced cell death in primary human hepatocytes indicate a dose-dependent hepatocyte necrosis correlated with clinical liver injury after overdose. Research highlights the role of cellular components like glutathione, and the involvement of pathways such as JNK activation in the progression of injury, providing valuable insights into the cellular impact and potential therapeutic targets for drug-induced liver damage (Xie et al., 2014).

Pharmacokinetic and Pharmacogenetic Considerations

The pharmacokinetics of acetaminophen have been extensively studied, revealing age and sex as significant factors affecting drug metabolism. For instance, elderly patients show different pharmacokinetic profiles compared to younger individuals, highlighting the necessity for age-specific dosing and monitoring. Moreover, genetic factors like polymorphism in the UGT1A9 gene have been associated with variability in acetaminophen metabolism, underlining the importance of pharmacogenetics in personalized medicine (Liukas et al., 2011; Linakis et al., 2018).

Oxidative Stress and Antioxidant Capacity

The involvement of acetaminophen in oxidative stress has been a subject of study, with investigations into its effect on serum paraoxonase and arylesterase activities, and lipid hydroperoxide levels. This research provides insights into the drug's influence on oxidative stress markers, contributing to our understanding of its broader biological effects (Karadas et al., 2014).

properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(22-15-7-10-17-8-3-1-4-9-17)16-24-21(26)14-13-19(23-24)18-11-5-2-6-12-18/h1-6,8-9,11-14H,7,10,15-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBQEAPJUZJVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![6-(3,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647602.png)

![3-amino-4-(3,4-dimethoxyphenyl)-6-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647603.png)

![6-chloro-N2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]pyridine-2,5-dicarboxamide](/img/structure/B2647605.png)

![methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2647613.png)

![Methyl 5-(((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2647616.png)